molecular formula C11H10N2O2S B8297487 4-(3-Pyridylsulfonyl)benzenamine CAS No. 147696-58-0

4-(3-Pyridylsulfonyl)benzenamine

Cat. No.: B8297487
CAS No.: 147696-58-0
M. Wt: 234.28 g/mol
InChI Key: DRTZAGWWGHUJOR-UHFFFAOYSA-N
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Description

4-(3-Pyridylsulfonyl)benzenamine is a benzenamine derivative featuring a pyridine-3-sulfonyl substituent at the para position of the aromatic ring. This compound is of interest in pharmaceutical and materials science due to its structural versatility and reactivity.

Properties

CAS No.

147696-58-0

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-pyridin-3-ylsulfonylaniline

InChI

InChI=1S/C11H10N2O2S/c12-9-3-5-10(6-4-9)16(14,15)11-2-1-7-13-8-11/h1-8H,12H2

InChI Key

DRTZAGWWGHUJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

4-(Cyclopropylsulfonyl)benzenamine (CAS 1147558-13-1)

  • Structural Features : Replaces the pyridyl group with a strained cyclopropylsulfonyl moiety.
  • Electronic Effects : The cyclopropyl group introduces steric strain and modest electron-withdrawing effects via hyperconjugation, though weaker than pyridyl .
  • Reactivity : The sulfonyl group enhances nucleophilic substitution and coupling reactions, similar to pyridylsulfonyl derivatives. Cyclopropyl’s steric bulk may hinder certain reactions .
  • Applications: Potential in drug synthesis due to strained ring systems, but lacks pyridine’s coordination sites for metal-binding or enzyme inhibition.

4-(2-Quinolinyl)benzenamine (CAS 22191-97-5)

  • Structural Features: Substituted with a quinoline ring instead of pyridylsulfonyl.
  • Biological Activity: Enhanced bioactivity in pharmaceutical contexts due to quinoline’s known antimalarial and anticancer properties .
  • Solubility : Lower solubility in polar solvents compared to sulfonyl-containing analogs due to increased hydrophobicity.

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine (CAS 119192-10-8)

  • Structural Features : Triazole methyl group replaces sulfonyl-pyridyl.
  • Reactivity : Triazole’s nitrogen-rich structure enables coordination chemistry and hydrogen bonding, but lacks sulfonyl’s electrophilic character .
  • Applications : Used as a rizatriptan intermediate; differs in mechanism compared to sulfonyl-based compounds, which may target enzymes like dihydrofolate reductase (DHFR) .

4-(3,3,3-Trifluoropropoxy)benzenamine (CAS 1236764-10-5)

  • Structural Features : Trifluoropropoxy group (–OCH₂CF₃) instead of sulfonyl-pyridyl.
  • Electronic Effects : Strong electron-withdrawing –CF₃ group reduces ring electron density more than sulfonyl.
  • Solubility : Increased lipophilicity due to –CF₃, contrasting with sulfonyl’s polar nature .
  • Applications : Likely used in agrochemicals or fluorinated pharmaceuticals, diverging from sulfonyl derivatives’ biological targeting.

Key Comparative Data Table

Compound Substituent Electronic Effects Solubility Profile Key Applications
4-(3-Pyridylsulfonyl)benzenamine Pyridylsulfonyl Moderate EWG, H-bond capable Moderate in polar solvents Enzyme inhibition, catalysis
4-(Cyclopropylsulfonyl)benzenamine Cyclopropylsulfonyl Steric strain, weak EWG Low organic solubility Drug synthesis intermediates
4-(2-Quinolinyl)benzenamine Quinolinyl Strong EWG, π-π stacking Low polar solubility Anticancer/antimalarial research
4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Triazole methyl H-bond donor/acceptor Soluble in chloroform Neurological drug intermediates
4-(3,3,3-Trifluoropropoxy)benzenamine Trifluoropropoxy Strong EWG, lipophilic High lipophilicity Agrochemicals

Abbreviations : EWG = Electron-Withdrawing Group.

Research Findings and Mechanistic Insights

  • Biological Activity : Pyridylsulfonyl derivatives exhibit DHFR inhibition (e.g., Schiff base hybrids in ), leveraging sulfonyl’s electrophilicity for enzyme active-site binding .
  • Corrosion Inhibition : Sulfonyl-containing Schiff bases (e.g., in ) show efficacy in acidic environments, attributed to adsorption via sulfonyl and amine groups .
  • Synthetic Routes : Pyridylsulfonyl analogs may be synthesized via sulfonation of thioethers or direct coupling of pyridine-3-sulfonyl chloride with aniline derivatives, contrasting with cyclopropylsulfonyl routes requiring cyclopropane precursors .

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